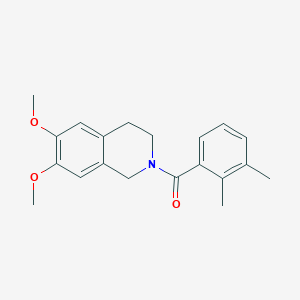

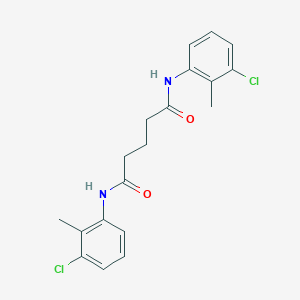

![molecular formula C20H22ClN3O3S B258082 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research.

Mechanism of Action

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide inhibits Mps1 by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to a disruption of the spindle assembly checkpoint and subsequent chromosomal instability. This ultimately results in cell death.

Biochemical and Physiological Effects:

In vitro studies have shown that N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide induces a mitotic arrest in cancer cells, leading to apoptosis. In vivo studies have demonstrated that N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide inhibits tumor growth in xenograft models of cancer. However, the exact biochemical and physiological effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide is its potency and specificity for Mps1. This makes it a valuable tool for studying the role of Mps1 in the spindle assembly checkpoint and its potential as a therapeutic target for cancer. However, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide has limitations as well. Its poor solubility in water and low bioavailability make it difficult to administer in vivo. Additionally, its toxicity and off-target effects on other kinases must be carefully considered in experimental design.

Future Directions

For research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide include improving its solubility and bioavailability for in vivo studies, as well as investigating its potential as a therapeutic agent for cancer. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide on normal cells and its potential for off-target effects on other kinases.

Synthesis Methods

The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide was first reported by researchers at the University of Dundee in 2010. The synthesis involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide, followed by reaction with 2-(2-methylphenoxy)acetyl chloride. The resulting product is then treated with ammonia to yield N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide has been found to be a potent inhibitor of the protein kinase, Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which is responsible for ensuring the accurate segregation of chromosomes during cell division. Dysregulation of the spindle assembly checkpoint has been implicated in the development of cancer, making Mps1 an attractive target for cancer therapy.

properties

Product Name |

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide |

|---|---|

Molecular Formula |

C20H22ClN3O3S |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C20H22ClN3O3S/c1-14-4-2-3-5-18(14)27-13-19(25)23-20(28)22-15-6-7-17(16(21)12-15)24-8-10-26-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,23,25,28) |

InChI Key |

FVUUBVMQVQJTNM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)

![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)

![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)

![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)

![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)

![2-amino-4-(2,3-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258059.png)

![2-amino-4-(2,6-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258060.png)

![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)